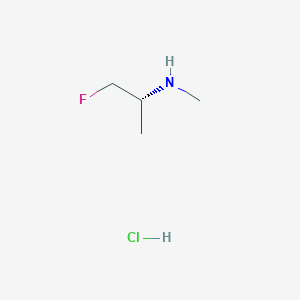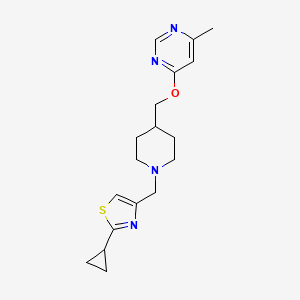
2-环丙基-4-((4-(((6-甲基嘧啶-4-基)氧)甲基)哌啶-1-基)甲基)噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole is a fascinating and complex organic compound, notable for its structural intricacies and potential applications in various scientific fields. This compound features a unique arrangement of functional groups, including cyclopropyl, pyrimidinyl, piperidinyl, and thiazole moieties, which collectively contribute to its distinct chemical behavior and reactivity.
科学研究应用
2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole has wide-ranging scientific research applications across multiple disciplines:
Chemistry: : Its complex structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : The compound's potential interactions with biological molecules make it a candidate for studies in cellular pathways and enzymatic processes.
Medicine: : Given its unique functional groups, it could be investigated for pharmaceutical properties, such as antimicrobial or anticancer activity.
Industry: : The compound's properties may be leveraged in the development of new materials or as intermediates in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole typically involves multi-step organic reactions. The synthetic route may begin with the preparation of the 6-methylpyrimidin-4-yl precursor through standard aromatic substitution reactions. This precursor is then linked to piperidine via an alkylation reaction, forming the 4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Subsequent steps may involve the introduction of the thiazole ring through cyclization reactions and the attachment of the cyclopropyl group via organometallic coupling reactions. These reactions require carefully controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely utilize large-scale batch or continuous flow processes to optimize efficiency and output. Industrial methods may involve streamlined synthetic routes with fewer steps and more robust reaction conditions. Automation and precise monitoring of reaction parameters are crucial to maintain consistent quality and to scale up the production effectively.
化学反应分析
Types of Reactions It Undergoes
2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the thiazole ring or other functional groups, yielding more saturated derivatives.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions activated by the electron-withdrawing effects of adjacent groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions. Reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature control, and the presence of catalysts (e.g., palladium or platinum complexes) are critical for directing the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. Oxidation may yield compounds with additional oxygen functionalities, reduction may produce more saturated analogs, and substitution reactions can lead to derivatives with modified substituents on the thiazole or pyrimidine rings.
作用机制
The exact mechanism of action of 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole depends on its specific application. Generally, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropyl and thiazole rings, along with the piperidine and pyrimidine functionalities, could facilitate binding to active sites or influence the compound's overall bioactivity by altering its chemical properties.
相似化合物的比较
When compared with other similar compounds, 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole stands out due to its unique combination of functional groups and structural complexity. Similar compounds might include those with:
Cyclopropyl and thiazole rings: , but lacking the pyrimidine or piperidine groups.
Pyrimidine-based structures: that incorporate different ring systems or substituents.
Piperidine-containing molecules: that do not possess the thiazole or cyclopropyl functionalities.
The uniqueness of this compound lies in its specific arrangement of these groups, which may confer distinctive chemical and biological properties not seen in its analogs.
List of Similar Compounds
2-Cyclopropylthiazole derivatives with varying substituents.
4-Pyrimidinylpiperidine analogs lacking the thiazole ring.
Cyclopropyl-containing heterocycles with different heteroatoms.
Exploring the potential of 2-Cyclopropyl-4-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)thiazole can yield valuable insights into its reactivity, applications, and overall significance in scientific research.
属性
IUPAC Name |
2-cyclopropyl-4-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-8-17(20-12-19-13)23-10-14-4-6-22(7-5-14)9-16-11-24-18(21-16)15-2-3-15/h8,11-12,14-15H,2-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKVOPBDLREDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=CSC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
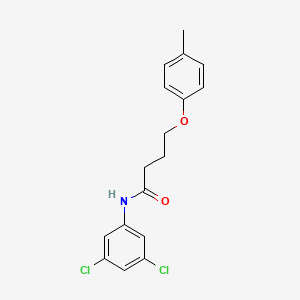

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)
![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)
![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)
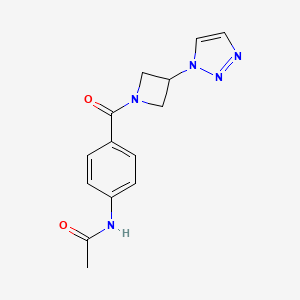
![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)
![4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2446761.png)
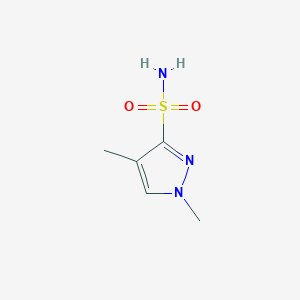
![3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2446764.png)
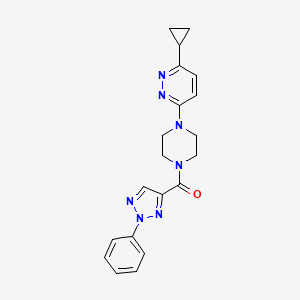
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
